molecular formula C9H9F3O B7865569 1-(3,4,5-Trifluorophenyl)-1-propanol

1-(3,4,5-Trifluorophenyl)-1-propanol

Cat. No.: B7865569
M. Wt: 190.16 g/mol
InChI Key: BALRYTZDUCPHQI-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)-1-propanol is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₃O. Its structure features a propanol chain attached to a benzene ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4,8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALRYTZDUCPHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-1-propanol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 3,4,5-trifluorophenyl magnesium bromide with ethylene oxide followed by hydrolysis.

  • Reductive Amination: Starting with 3,4,5-trifluorophenylpropanone and reducing it using hydrogen in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)-1-propanol undergoes various chemical reactions, including:

  • Oxidation: Converting the alcohol group to a ketone or carboxylic acid.

  • Reduction: Reducing the trifluorophenyl group to less fluorinated derivatives.

  • Substitution: Replacing hydrogen atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate.

  • Reduction: Employing hydrogen gas with a palladium or platinum catalyst.

  • Substitution: Utilizing electrophilic aromatic substitution reactions with halogens or nitro groups.

Major Products Formed:

  • Oxidation: 1-(3,4,5-Trifluorophenyl)propanone or 1-(3,4,5-trifluorophenyl)propanoic acid.

  • Reduction: 1-(3,4-difluorophenyl)-1-propanol or 1-(3-fluorophenyl)-1-propanol.

  • Substitution: 1-(3,4,5-trifluorophenyl)-1-bromopropane or 1-(3,4,5-trifluorophenyl)-1-nitropropane.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)-1-propanol is utilized in various scientific research fields:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studying the effects of trifluorophenyl groups on biological systems.

  • Medicine: Investigating potential pharmaceutical applications, such as drug design and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The trifluorophenyl group can interact with enzymes and receptors, altering their activity.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, metabolism, and cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-1-propanol

  • Structure: Benzene ring with a methyl group at the para position and a propanol chain.
  • Key Differences: Substituent Effects: The methyl group in 1-(4-methylphenyl)-1-propanol is electron-donating, increasing electron density on the aromatic ring, whereas the trifluorophenyl group in 1-(3,4,5-Trifluorophenyl)-1-propanol is strongly electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions and solubility (e.g., fluorinated compounds are typically more lipophilic) . Physical Properties:
  • Boiling Point : Fluorinated derivatives generally exhibit higher boiling points due to increased molecular polarity and intermolecular forces (e.g., dipole-dipole interactions).
  • Solubility: The trifluorophenyl group enhances solubility in non-polar solvents compared to the methyl-substituted analog.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure: Propanol chain with a methylamino group and a thiophene ring.
  • Key Differences :
    • Aromatic System : Thiophene (a heterocycle with sulfur) vs. fluorinated benzene. Thiophene derivatives often exhibit distinct electronic properties, such as lower aromatic stabilization energy and higher reactivity in electrophilic substitution.
    • Applications : Thiophene-containing compounds are common in pharmaceuticals (e.g., dopamine agonists), while trifluorophenyl derivatives are prioritized in agrochemicals and protease inhibitors due to fluorine’s metabolic stability .

Nitrogen-Rich Energetic Compounds (e.g., Azotetrazolate Salts)

  • Structure : High nitrogen content (e.g., azotetrazolate anions paired with cations like ammonium or guanidinium).
  • Key Differences: Energetic Properties: Nitrogen-rich compounds like azotetrazolates are designed for high energy release (e.g., explosives, propellants), whereas this compound lacks such applications due to its stable fluorinated aromatic system. Thermal Stability: Fluorinated alcohols are generally more thermally stable than nitrogen-based energetic materials, which decompose exothermically at lower temperatures .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Substituents Boiling Point (°C) Key Applications
This compound C₉H₉F₃O 3,4,5-F₃ on benzene ~200–220* Pharmaceuticals, Catalysis
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 4-CH₃ on benzene ~180–190* Solvents, Intermediates
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophene, NHCH₃ ~210–230* Dopamine agonists
Azotetrazolate Ammonium Salt CH₅N₇O N-rich anion (C₂N₁₀⁻) Decomposes at ~150 Explosives, Propellants

*Estimated based on substituent effects; exact values require experimental validation.

Biological Activity

1-(3,4,5-Trifluorophenyl)-1-propanol is a fluorinated organic compound that has garnered attention in recent years due to its potential biological activities. The presence of trifluoromethyl groups in its structure may enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with supporting data from case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H8F3O
  • Molecular Weight: 202.16 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem noted its potential effectiveness in inhibiting microbial growth, which is critical for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast cancer models. For instance, research published in ACS Catalysis demonstrated that compounds similar to this compound exhibited cytotoxic effects against MCF-7 breast cancer cells .

Case Study: Cytotoxicity Assessment
A detailed cytotoxicity assessment was conducted using the MTT assay on MCF-7 cell lines. The results indicated a dose-dependent response where higher concentrations of the compound led to increased cell death.

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Cell Viability (%)
1085
2570
5040
10015

The mechanism by which this compound exerts its biological effects may involve the modulation of specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular targets.

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